REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.O.[C:11]1([S:17]([CH2:20][C:21]#[N:22])(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1CCCCC1>C1C=CC=CC=1.C(O)(=O)C>[C:2]1([CH3:1])[CH:9]=[CH:8][C:5]([CH:6]=[C:20]([C:21]#[N:22])[S:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:18])=[O:19])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
17 ml water had separated
|
Type
|
CUSTOM
|
Details
|
the 1-p-tolyl-2-cyano-2-phenylsulfonyl-ethlene crystallized
|
Type
|
FILTRATION
|
Details
|
after suction filtration
|
Type
|
WASH
|
Details
|
washing with 150 ml of cold benzene
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
206 g (73% of the theory) were obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C=C(S(=O)(=O)C1=CC=CC=C1)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |